molecular formula C10H11ClN2O3 B11022429 N-(2-chloro-5-nitrophenyl)-2-methylpropanamide

N-(2-chloro-5-nitrophenyl)-2-methylpropanamide

Cat. No.: B11022429
M. Wt: 242.66 g/mol
InChI Key: VWIDTCGXIBGZBZ-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-methylpropanamide: is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-methylpropanamide typically involves the following steps:

    Nitration: The starting material, 2-chlorophenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Amidation: The nitrated product is then reacted with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: N-(2-amino-5-nitrophenyl)-2-methylpropanamide.

    Substitution: N-(2-substituted-5-nitrophenyl)-2-methylpropanamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chloro-5-nitrophenyl)-2-methylpropanamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

In biological and medicinal research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials where specific functional groups are required for desired properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methylpropanamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-5-nitrophenyl)-2-methylpropanamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and as a potential pharmacophore in drug design.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-methylpropanamide

InChI

InChI=1S/C10H11ClN2O3/c1-6(2)10(14)12-9-5-7(13(15)16)3-4-8(9)11/h3-6H,1-2H3,(H,12,14)

InChI Key

VWIDTCGXIBGZBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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